molecular formula C30H31N3O4 B2553390 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide CAS No. 932524-66-8

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2553390
CAS No.: 932524-66-8
M. Wt: 497.595
InChI Key: FYQLIGLPPDASBT-UHFFFAOYSA-N
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Description

This compound features a [1,4]dioxino[2,3-g]quinoline core, a tricyclic system comprising a quinoline moiety fused with a 1,4-dioxane ring. Key structural attributes include:

  • 6-position substitution: An acetamide group attached via a phenethyl chain, which may enhance receptor binding and modulate pharmacokinetics.
  • 7-oxo group: A ketone oxygen that could participate in polar interactions or influence electron distribution within the aromatic system.

Synthetic routes for analogous compounds (e.g., quinoxaline and dioxinoquinoline derivatives) often involve cyclization reactions, acid/base-mediated substitutions, and coupling strategies .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-2-21-8-10-25(11-9-21)32-19-24-16-23-17-27-28(37-15-14-36-27)18-26(23)33(30(24)35)20-29(34)31-13-12-22-6-4-3-5-7-22/h3-11,16-18,32H,2,12-15,19-20H2,1H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLIGLPPDASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dioxino Group: This step involves the cyclization of appropriate intermediates to form the dioxino ring.

    Attachment of the Amino Group: The 4-ethylphenylamino group is introduced through nucleophilic substitution reactions.

    Final Acetamide Formation: The acetamide group is attached via acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and dioxino rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of quinoline derivatives , characterized by a unique structure that includes:

  • Quinoline core : Imparts significant biological activity.
  • Multiple functional groups : Such as acetamide and dioxin moieties that enhance reactivity and interaction with biological targets.

The molecular formula is C28H27N3O5C_{28}H_{27}N_{3}O_{5}, with a molecular weight of approximately 485.5 g/mol.

Biological Activities

Research indicates that compounds similar to 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide exhibit a range of biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its effectiveness.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example:

  • Targeting Kinases : Quinoline derivatives have been studied for their ability to inhibit kinases associated with cancer progression.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure 8-Position Substituent 6-Position Substituent Biological Activity References
Target Compound [1,4]dioxino[2,3-g]quinoline (4-Ethylphenyl)aminomethyl N-(2-phenylethyl)acetamide Not explicitly reported (likely anticancer/anti-inflammatory)
2-(8-Benzoyl-9-oxo-dioxinoquinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinoline Benzoyl N-(2,4-dimethoxyphenyl)acetamide Anticancer (cytotoxic evaluation)
2-(8-Ethyl-dioxinoquinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinoline Ethyl Thioacetamide + 4-methoxyphenyl Not reported; structural similarity suggests potential enzyme inhibition
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinoline 5,9-Diethoxy-6-oxo Sulfonyl-benzyl + 2-methoxyphenyl Anti-inflammatory (RA/OA models)

Key Observations :

  • 8-position modifications: The target compound’s (4-ethylphenyl)aminomethyl group introduces both aromatic and basic nitrogen functionalities, contrasting with benzoyl (electron-withdrawing) or ethyl (nonpolar) groups in analogues. This may enhance target affinity via π-π stacking or hydrogen bonding .

Physicochemical and Spectral Properties

Table 2: NMR and MS Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) References
Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate (8a) 7.28 (NH), 4.22 (SCH₂), 3.96 (NCH₂), 3.72 (OCH₃) 172.12 (C=O), 168.3 (C=O), 52.4 (OCH₃) 333 (M + Na⁺)
Target Compound (Predicted) Expected signals: ~7.5–8.5 (aromatic H), 4.3 (CH₂NH), 2.6 (ethyl CH₂) ~170–175 (C=O), 150–160 (quinoline C), 35–45 (CH₂ groups) ~550–600 (M + H⁺) N/A

Analysis :

  • The target compound’s acetamide and aminomethyl groups would produce distinct NH and CH₂ signals in ¹H NMR, similar to compound 8a but shifted due to aromatic substituent differences .
  • The ¹³C NMR would show carbonyl peaks analogous to those in 8a (~172 ppm) but with additional signals from the phenethyl and ethylphenyl groups .

Research Findings and Implications

  • Synthetic Feasibility : Analogues like 8a and 9a–i were synthesized via azide-alkyne cycloaddition or nucleophilic substitution, suggesting viable routes for the target compound .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., 4-ethylphenyl) at the 8-position correlate with enhanced receptor binding in EP4 antagonists .
    • Phenethyl chains at the 6-position may improve bioavailability compared to shorter alkyl groups .
  • Toxicity Considerations : EP4 antagonists like MF498 showed reduced gastrointestinal toxicity compared to NSAIDs, a promising indicator for the target compound’s safety profile .

Biological Activity

The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide (CAS Number: 932308-17-3) is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H29N3O4C_{29}H_{29}N_{3}O_{4}, with a molecular weight of 483.6 g/mol. The structure features a quinoline core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC29H29N3O4
Molecular Weight483.6 g/mol
CAS Number932308-17-3

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation or survival.
  • Receptor Binding : The compound could interact with cellular receptors, modulating signaling pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial properties.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study evaluated several analogues for their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, one analogue demonstrated an IC50 value lower than 10 µg/mL against CCRF-CEM leukemia cells, suggesting potent activity .

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises the possibility of its effectiveness against bacterial and fungal strains. Preliminary tests indicated that related compounds have shown inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A series of analogues were tested for their binding affinities to antiapoptotic proteins such as Bcl-2.
    • The most active analogue exhibited a threefold increase in binding affinity compared to controls and significantly enhanced cytotoxicity in resistant cancer cell lines .
  • Antimicrobial Testing :
    • In vitro studies demonstrated that certain derivatives effectively inhibited the growth of multidrug-resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and side chains can lead to enhanced potency or selectivity:

ModificationEffect on Activity
Substitution at C7Increased cytotoxicity
Variation in side chainsAltered receptor binding affinity

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